5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane
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Overview
Description
. This compound is characterized by its unique molecular structure, which includes a dioxane ring and a benzyloxy-bromophenyl group connected via a sulfanyl-methyl linkage.
Preparation Methods
The synthesis of 5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane typically involves multiple steps, starting with the preparation of the benzyloxy-bromophenyl intermediate. This intermediate is then reacted with a dioxane derivative under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Researchers are exploring its potential as a biochemical probe.
Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane exerts its effects involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the benzyloxy-bromophenyl group may interact with hydrophobic pockets in target molecules, influencing their activity .
Comparison with Similar Compounds
Similar compounds to 5-({[2-(benzyloxy)-5-bromophenyl]sulfanyl}methyl)-1,3-dioxane include:
2-Benzyloxybromobenzene: Shares the benzyloxy-bromophenyl structure but lacks the dioxane ring.
Thiazoles: Contain sulfur and nitrogen atoms in a heterocyclic ring, offering diverse biological activities.
The uniqueness of this compound lies in its combination of a dioxane ring with a benzyloxy-bromophenyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2770359-59-4 |
---|---|
Molecular Formula |
C18H19BrO3S |
Molecular Weight |
395.3 |
Purity |
95 |
Origin of Product |
United States |
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